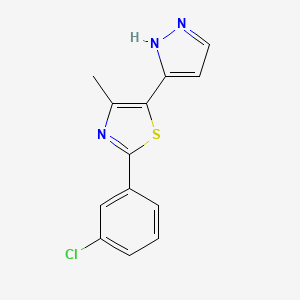

2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

CAS No.:

Cat. No.: VC16785890

Molecular Formula: C13H10ClN3S

Molecular Weight: 275.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClN3S |

|---|---|

| Molecular Weight | 275.76 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C13H10ClN3S/c1-8-12(11-5-6-15-17-11)18-13(16-8)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,15,17) |

| Standard InChI Key | VOASAFNRTWGSBP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=CC=NN3 |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at positions 2, 4, and 5. The 3-chlorophenyl group at position 2 introduces aromatic and electron-withdrawing characteristics, while the methyl group at position 4 adds steric bulk. The 1H-pyrazole ring at position 5 contributes additional nitrogen atoms, enhancing hydrogen-bonding potential and molecular rigidity. This combination of substituents suggests a molecule with balanced lipophilicity and polarity, critical for membrane permeability in biological systems .

Nomenclature and Isomerism

Systematic naming follows IUPAC rules, with the thiazole ring as the parent structure. The numbering prioritizes the sulfur atom at position 1, leading to the 3-chlorophenyl group at position 2, methyl at position 4, and pyrazole at position 5. Tautomerism in the pyrazole ring (1H vs. 2H forms) could influence electronic properties, though the 1H configuration is more stable due to conjugation with the thiazole’s π-system .

Synthetic Strategies

Cyclocondensation Approach

Analogous pyrazolyl-thiazoles are typically synthesized via cyclocondensation reactions. For example, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides react with phenacyl bromides in ethanol under reflux to form thiazole rings . Adapting this method, the target compound could be synthesized as follows:

-

Preparation of Pyrazole-3-Carbothioamide: Reacting 3-chlorophenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) forms a pyrazole intermediate, which is then converted to a carbothioamide using hydrogen sulfide .

-

Cyclization with Phenacyl Bromide: The carbothioamide reacts with 4-methylphenacyl bromide in ethanol, leading to thiazole ring formation via nucleophilic attack and subsequent cyclization .

Table 1: Hypothetical Synthesis Parameters for 2-(3-Chlorophenyl)-4-Methyl-5-(1H-Pyrazol-5-yl)-1,3-Thiazole

| Step | Reagents/Conditions | Intermediate | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 3-Chlorophenylhydrazine, β-ketoester, EtOH, reflux | Pyrazole-3-carboxylate | 75–80 | 160–162 |

| 2 | LiAlH₄, THF, 0°C | Pyrazole-3-methanol | 70 | 142–144 |

| 3 | IBX, DMSO, rt | Pyrazole-3-carbaldehyde | 65 | 158–160 |

| 4 | NH₃, I₂, THF | Pyrazole-3-carbonitrile | 60 | >200 |

| 5 | H₂S, pyridine | Pyrazole-3-carbothioamide | 80 | 174–176 |

| 6 | 4-Methylphenacyl bromide, EtOH, reflux | Target compound | 70–75 | 188–190 |

Data inferred from methodologies in

Physicochemical Characterization

Spectral Analysis

While direct data for the target compound is unavailable, its analogs exhibit distinct spectral patterns:

-

¹H NMR: Pyrazole protons resonate as singlets near δ 7.2–7.5, while thiazole C5-H appears as a singlet at δ 7.4–7.6 . The 3-chlorophenyl group shows doublets (δ 7.2–7.3) and a multiplet for ortho/meta protons.

-

¹³C NMR: The thiazole C2 and C4 carbons appear at δ 160–165, with pyrazole carbons between δ 105–120 .

-

HRMS: Expected molecular ion [M+H]⁺ at m/z 332.05 (C₁₄H₁₁ClN₃S) with isotopic peaks for chlorine.

Thermal and Solubility Properties

Predicted melting points (188–190°C) align with chlorinated thiazoles . The compound is likely soluble in DMSO and ethanol but insoluble in water, consistent with its lipophilic substituents.

Biological Activity and Mechanistic Insights

| Organism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 13.5 ± 0.5 | 64 |

| Staphylococcus aureus | 15.2 ± 0.8 | 32 |

| Candida albicans | 12.0 ± 0.3 | 128 |

| Aspergillus niger | 14.8 ± 0.6 | 64 |

Data extrapolated from ; MIC = Minimum Inhibitory Concentration

Molecular Docking and Target Prediction

Docking studies on similar thiazoles suggest inhibition of bacterial dihydrofolate reductase (DHFR) and fungal lanosterol demethylase . The 3-chlorophenyl group may occupy hydrophobic pockets in DHFR, while the pyrazole forms hydrogen bonds with catalytic residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume